Dibromomethoxybiphenylol
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Overview
Description
Dibromomethoxybiphenylol is a chemical compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond this compound is characterized by the presence of bromine and methoxy groups attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromomethoxybiphenylol typically involves the bromination of methoxybiphenylol. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibromomethoxybiphenylol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are employed for nitration, while halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Dibromomethoxybiphenylol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of dibromomethoxybiphenylol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dibromobiphenyl: Similar structure but lacks the methoxy group.
Methoxybiphenyl: Similar structure but lacks the bromine atoms.
Bromomethoxybiphenyl: Contains only one bromine atom.
Uniqueness
Dibromomethoxybiphenylol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62388-11-8 |
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Molecular Formula |
C13H10Br2O2 |
Molecular Weight |
358.02 g/mol |
IUPAC Name |
2-[4-(dibromomethoxy)phenyl]phenol |
InChI |
InChI=1S/C13H10Br2O2/c14-13(15)17-10-7-5-9(6-8-10)11-3-1-2-4-12(11)16/h1-8,13,16H |
InChI Key |
OFKAYTGMPNZCNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(Br)Br)O |
Origin of Product |
United States |
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